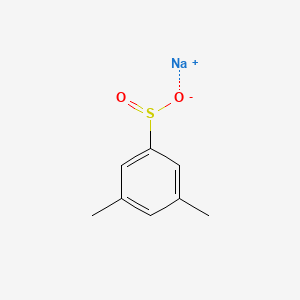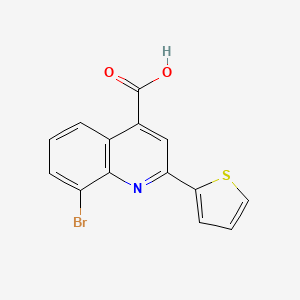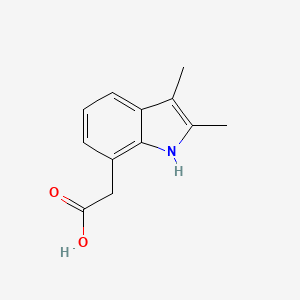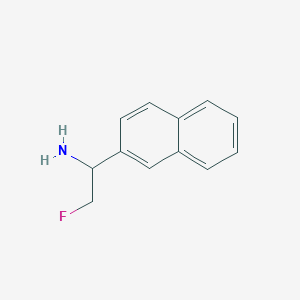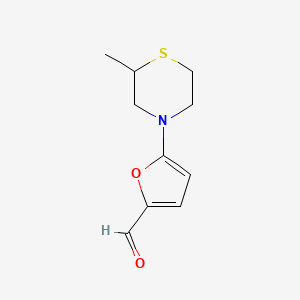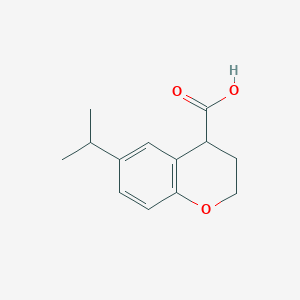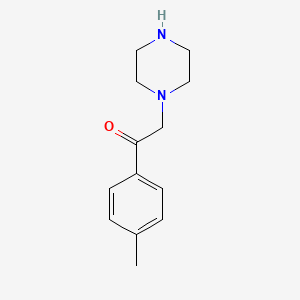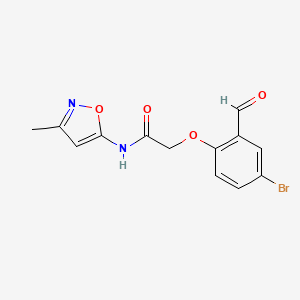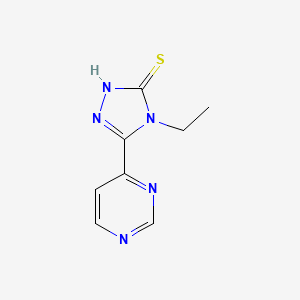
4-Ethyl-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring fused with a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of ethyl hydrazinecarbothioamide with pyrimidine-4-carbaldehyde under reflux conditions. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, and a base like triethylamine is often used to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
4-Ethyl-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Ethyl-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-Ethyl-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For example, in its role as an antimicrobial agent, it may inhibit the synthesis of essential proteins in bacteria by binding to their ribosomes. In cancer research, it may inhibit enzymes like dihydrofolate reductase, which is crucial for DNA synthesis in rapidly dividing cells .
相似化合物的比较
Similar Compounds
Thiazoles: These compounds also contain a sulfur atom and have diverse biological activities.
Triazoles: These are structurally similar and are known for their antifungal properties.
Pyrimidines: These compounds are key components of nucleic acids and have various biological roles.
Uniqueness
4-Ethyl-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol is unique due to its combined triazole and pyrimidine structure, which imparts distinct chemical and biological properties
属性
分子式 |
C8H9N5S |
|---|---|
分子量 |
207.26 g/mol |
IUPAC 名称 |
4-ethyl-3-pyrimidin-4-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H9N5S/c1-2-13-7(11-12-8(13)14)6-3-4-9-5-10-6/h3-5H,2H2,1H3,(H,12,14) |
InChI 键 |
NOTNCVLXJCJUPY-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=NNC1=S)C2=NC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-Aminobicyclo[3.1.0]hexan-1-YL)methanol](/img/structure/B13166161.png)
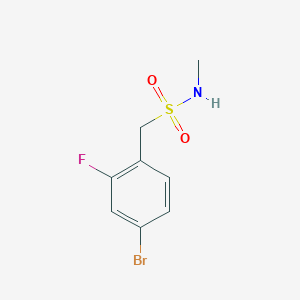
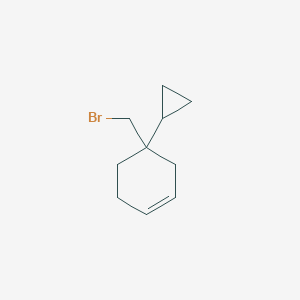
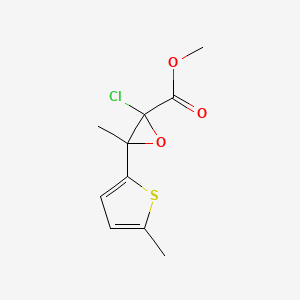
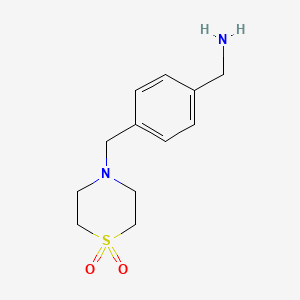
![4-[(4-Hydroxybenzoyl)amino]butanoic acid](/img/structure/B13166184.png)
